molecular formula C20H19N7O4S2 B2484461 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 852153-10-7

2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2484461
CAS No.: 852153-10-7
M. Wt: 485.54
InChI Key: KXVSTYNHJDWDHN-UHFFFAOYSA-N
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Description

2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H19N7O4S2 and its molecular weight is 485.54. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivative Formation

The compound "2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide" and its structural relatives are primarily used in chemical synthesis, forming a variety of derivatives. For instance, cyclization of certain carbonyl thiosemicarbazides in basic medium yielded derivatives including 6-(4-R-5-thioxo-1,2,4-triazol-3-yl)pyrimidine-2,4-diones. This process involved reactions with electrophiles like iodomethane and acetyl chloride, showcasing the compound's versatility in creating derivatives with potential biological activities (Mekuskiene & Vainilavicius, 2006).

Metabolism Studies

The compound's derivatives have also been a subject of metabolism studies, revealing insights into their potential pharmaceutical applications. A study on the metabolism of a related compound, morpholinium 2-(4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate, through chromatography and mass spectrometry, highlighted its transformation into a cation during metabolism. This signifies the importance of such compounds in understanding the metabolic pathways and potential therapeutic uses (Varynskyi & Kaplaushenko, 2020).

Antibacterial and Anticancer Activity

Furthermore, derivatives of this compound have been synthesized and evaluated for their biological activities, particularly their antibacterial and anticancer properties. A study synthesized a series of N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(4-(substitutedbenzylideneamino)-5-(pyridin-4yl)-3-thio)acetamido-1,2,4-triazoles, demonstrating the potential of these derivatives in combating bacterial infections and cancer cells (Singh et al., 2010). Additionally, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from this compound showed significant anti-inflammatory and analgesic activities, further highlighting its potential in medical research (Abu‐Hashem et al., 2020).

Supramolecular Architectures

In the realm of material science, the compound has contributed to the development of supramolecular architectures. For instance, a study involving the salt of meso-5,7,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane with derivatives of the compound revealed insights into charge-assisted and conventional hydrogen bonds, opening avenues for creating complex molecular structures (Fonari et al., 2005).

Properties

IUPAC Name

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O4S2/c1-11-9-32-19(21-11)24-17(29)10-33-20-26-25-15(7-12-8-16(28)23-18(30)22-12)27(20)13-3-5-14(31-2)6-4-13/h3-6,8-9H,7,10H2,1-2H3,(H,21,24,29)(H2,22,23,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVSTYNHJDWDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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